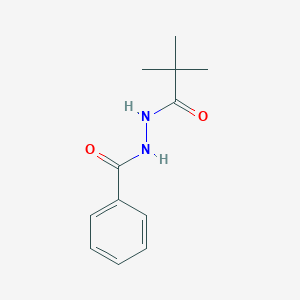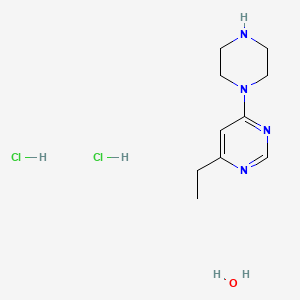![molecular formula C19H30N2O4S B5907002 N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a novel and potent selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and a variety of endogenous and exogenous ligands. It is widely expressed in sensory neurons and plays a critical role in nociception, inflammation, and other physiological processes. JNJ-31020028 has been extensively studied as a tool compound to investigate the function and pharmacology of TRPV1, as well as a potential therapeutic agent for pain and other disorders.
作用機序
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a selective antagonist of TRPV1, which means it blocks the channel's function without affecting other ion channels or receptors. TRPV1 is a tetrameric protein that consists of four subunits, each of which contains six transmembrane domains and a pore-forming loop. This compound binds to a specific site on the outer surface of the channel, which prevents the activation of TRPV1 by various stimuli. The exact mechanism of how this compound blocks TRPV1 is still under investigation, but it is believed to involve the stabilization of a closed conformation of the channel or the disruption of the interaction between the channel and its ligands.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, which are mainly related to the inhibition of TRPV1. In vitro studies have shown that this compound blocks the influx of calcium ions into cells that express TRPV1 and reduces the release of inflammatory mediators, such as substance P and calcitonin gene-related peptide. In vivo studies have shown that this compound reduces thermal hyperalgesia and mechanical allodynia in animal models of pain, inflammation, and other disorders. This compound has also been shown to reduce the frequency and duration of bladder contractions in animal models of overactive bladder.
実験室実験の利点と制限
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV1, which allows for the specific inhibition of this channel without affecting other ion channels or receptors. Another advantage is its availability as a tool compound, which allows for the investigation of the function and pharmacology of TRPV1 in various experimental settings. One limitation is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1. One direction is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation, metabolism, and immunity. Another direction is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other disorders. A third direction is the exploration of the potential of TRPV1 as a drug target for the treatment of cancer, diabetes, and other diseases. Overall, this compound and TRPV1 continue to be important subjects of scientific research and drug discovery.
合成法
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2009. The synthesis method involves the reaction of 3-isopropoxyphenylboronic acid with 3-bromo-1-propanol, followed by the coupling of the resulting alcohol with 4-piperidinecarboxylic acid and the introduction of a methylsulfonyl group using methylsulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the function and pharmacology of TRPV1. It has been shown to block the activation of TRPV1 by capsaicin, heat, and acid in various in vitro and in vivo models. This compound has also been used to study the role of TRPV1 in pain, inflammation, and other physiological processes. For example, this compound has been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. This compound has also been studied as a potential therapeutic agent for other disorders, such as migraine, itch, and overactive bladder.
特性
IUPAC Name |
1-methylsulfonyl-N-[3-(3-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-4-6-16(14-18)7-5-11-20-19(22)17-9-12-21(13-10-17)26(3,23)24/h4,6,8,14-15,17H,5,7,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAOXUHGMGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)



![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)
